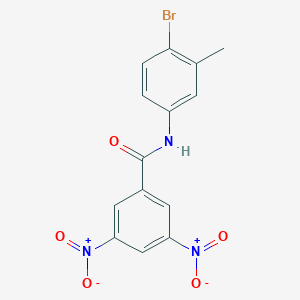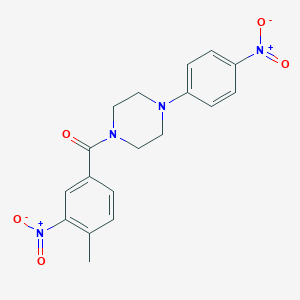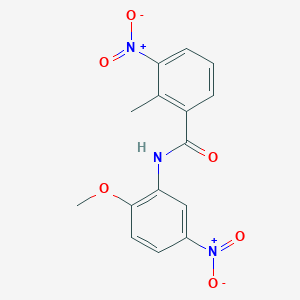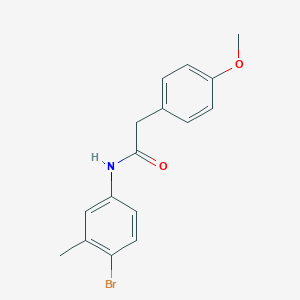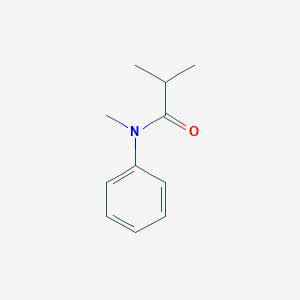
N,2-dimethyl-N-phenylpropanamide
Descripción general
Descripción
N,2-dimethyl-N-phenylpropanamide , also known by its chemical formula C₁₁H₁₅NO , is a compound with interesting structural features. It falls under the category of propanamides and exhibits both aromatic and aliphatic characteristics. The compound’s systematic IUPAC name is N,2-Dimethyl-3-phenylpropanamide .
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthetic Chemistry and Ring Enlargement N,2-dimethyl-N-phenylpropanamide has been used in synthetic chemistry, particularly in the novel ring enlargement of 2H-Azirine-3-methyl(phenyl)amines. This process involves treating this compound with various chemicals to create new compounds like 2,3-Dihydro-1,3,3-trimethylindol-2-one, which have potential applications in developing new synthetic methods and materials (Mekhael et al., 2002).
Development of Anticancer Agents Research into the synthesis of functionalized amino acid derivatives has highlighted the potential of this compound-related compounds in the design of new anticancer agents. These compounds have shown promising cytotoxicity against various human cancer cell lines, marking them as potential candidates for further investigation in cancer treatment (Kumar et al., 2009).
Structural and Spectroscopic Analysis this compound has been the subject of structural and spectroscopic analysis, such as FT-IR, Raman, NMR, and UV-Vis studies. These analyses are crucial for understanding the molecular structure and properties of the compound, which can inform a wide range of applications in materials science and pharmaceuticals (Öztürk et al., 2019).
Chemical Reactivity and Synthons for Heterocycles The compound and its derivatives have been studied for their chemical reactivity, serving as synthons for various heterocycles. This application is significant in the field of organic chemistry, where these compounds can be used to synthesize a broad range of biologically active heterocyclic compounds for biomedical applications (Gaber et al., 2017).
Antimutagenic Properties Studies have also explored the antimutagenic properties of compounds related to this compound. These studies are important in understanding how certain chemical compounds can suppress mutagenic activity, which has implications in cancer research and the development of protective agents against genetic mutations (Miyazawa & Hisama, 2003).
Propiedades
IUPAC Name |
N,2-dimethyl-N-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9(2)11(13)12(3)10-7-5-4-6-8-10/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICNHTWKPJHCUEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



